Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14592339
InChI: InChI=1S/C13H22N2O11S2.Na/c16-5-9(18)10(19)11(20)12(21)13(28(24,25)26)15-7-1-3-8(4-2-7)27(22,23)14-6-17;/h1-4,9-21H,5-6H2,(H,24,25,26);/q;+1/p-1
SMILES:
Molecular Formula: C13H21N2NaO11S2
Molecular Weight: 468.4 g/mol

Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate

CAS No.:

Cat. No.: VC14592339

Molecular Formula: C13H21N2NaO11S2

Molecular Weight: 468.4 g/mol

* For research use only. Not for human or veterinary use.

Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate -

Specification

Molecular Formula C13H21N2NaO11S2
Molecular Weight 468.4 g/mol
IUPAC Name sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate
Standard InChI InChI=1S/C13H22N2O11S2.Na/c16-5-9(18)10(19)11(20)12(21)13(28(24,25)26)15-7-1-3-8(4-2-7)27(22,23)14-6-17;/h1-4,9-21H,5-6H2,(H,24,25,26);/q;+1/p-1
Standard InChI Key PKWKMKHLVNZNDO-UHFFFAOYSA-M
Canonical SMILES C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)NCO.[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, sodium 2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate, reflects its polyhydroxyhexane backbone substituted with both sulfonic acid and sulfamoyl-aniline groups. Its molecular formula is C13H22N2NaO11S2+\text{C}_{13}\text{H}_{22}\text{N}_{2}\text{NaO}_{11}\text{S}_{2}^{+}, with a molecular weight of 469.44 g/mol and an exact mass of 469.056 g/mol . The presence of five hydroxyl groups on the hexane chain and a sodium counterion contributes to its high polarity, as evidenced by its polar surface area (PSA) of 250.71 Ų .

Table 1: Key Chemical Properties

PropertyValue
CAS Number7007-76-3
Molecular FormulaC13H22N2NaO11S2+\text{C}_{13}\text{H}_{22}\text{N}_{2}\text{NaO}_{11}\text{S}_{2}^{+}
Molecular Weight469.44 g/mol
Exact Mass469.056 g/mol
Polar Surface Area (PSA)250.71 Ų
SynonymsGlucosulfamide, IPC-ALKS-6

Structural Analysis

The molecule’s core consists of a hexane chain with hydroxyl groups at positions 2–6, a sulfonic acid group at position 1, and a 4-(hydroxymethylsulfamoyl)anilino substituent attached to the same carbon. This arrangement creates a highly hydrophilic scaffold with potential hydrogen-bonding interactions. The sulfamoyl group (SO2NH2-\text{SO}_2\text{NH}_2) and the aniline ring introduce aromaticity and sulfonamide functionality, which are common motifs in antimicrobial agents .

The sodium counterion neutralizes the sulfonate group’s negative charge, enhancing aqueous solubility. This structural feature aligns with trends observed in other sulfonate salts, such as sodium hexanesulfonate, which are widely used as ion-pairing agents in chromatographic separations .

Synthesis and Physicochemical Properties

Solubility and Stability

Pharmacological and Biochemical Applications

Antimicrobial Activity

As an INN-designated compound, glucosulfamide is classified as a sulfonamide antibiotic. Sulfonamides typically inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, thereby disrupting DNA synthesis . While specific efficacy data for glucosulfamide are unavailable in the provided sources, its structural similarity to established sulfonamides supports this mechanistic hypothesis.

Analytical Chemistry Applications

The compound’s sulfonic acid group and sodium counterion suggest potential utility as an ion-pairing agent in high-performance liquid chromatography (HPLC), analogous to sodium 1-hexanesulfonate . Such agents improve the separation of polar analytes by modulating retention times through electrostatic interactions.

Comparative Analysis with Related Sulfonates

Sodium Hexanesulfonate

Sodium hexanesulfonate (C6H13NaO3S\text{C}_6\text{H}_{13}\text{NaO}_3\text{S}), a simpler linear sulfonate, shares the sodium-sulfonate functional group but lacks the hydroxyl and sulfamoyl substituents of glucosulfamide. It is widely used in HPLC for separating peptides and organic ions . The absence of hydroxyl groups in sodium hexanesulfonate reduces its polarity (PSA = 65.58 Ų) , compared to glucosulfamide’s 250.71 Ų , highlighting how structural complexity influences physicochemical behavior.

Table 2: Comparative Properties of Sulfonates

PropertyGlucosulfamideSodium Hexanesulfonate
Molecular FormulaC13H22N2NaO11S2+\text{C}_{13}\text{H}_{22}\text{N}_{2}\text{NaO}_{11}\text{S}_{2}^{+}C6H13NaO3S\text{C}_6\text{H}_{13}\text{NaO}_3\text{S}
Molecular Weight469.44 g/mol188.22 g/mol
PSA250.71 Ų65.58 Ų
Primary UseAntimicrobial (hypothesized)Chromatography

Future Research Directions

Mechanistic Studies

Elucidating glucosulfamide’s mode of action against bacterial targets, particularly its interaction with DHPS, would validate its antimicrobial potential. Comparative studies with other sulfonamides could identify structural determinants of efficacy and resistance.

Formulation Development

Optimizing glucosulfamide’s stability in aqueous formulations and exploring its compatibility with excipients are critical for pharmaceutical applications. Techniques such as lyophilization or pH adjustment may enhance shelf life.

Environmental Impact

Assessing the compound’s biodegradability and ecotoxicity is essential, given the environmental persistence of some sulfonates. Structure-activity relationship (SAR) studies could guide the design of eco-friendly derivatives.

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